4-Bromobenzenesulfonic acid hydrate
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Overview
Description
4-Bromobenzenesulfonic acid hydrate is an organic compound with the molecular formula BrC6H4SO3H · H2O. It is a white crystalline powder that is soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzenesulfonic acid hydrate can be synthesized through the sulfonation of bromobenzene. The reaction involves the introduction of a sulfonic acid group (SO3H) to the benzene ring of bromobenzene. This process typically requires the use of sulfuric acid (H2SO4) as a sulfonating agent and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where bromobenzene is reacted with sulfuric acid. The reaction mixture is then purified through crystallization and filtration to obtain the final product in its hydrated form.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzenesulfonic acid hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonates.
Reduction Reactions: The bromine atom can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzenesulfonic acids.
Oxidation: Products include sulfonates and other oxidized derivatives.
Reduction: Products include bromobenzene derivatives with reduced bromine content.
Scientific Research Applications
4-Bromobenzenesulfonic acid hydrate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to modify biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobenzenesulfonic acid hydrate involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, making it useful in catalysis and synthesis. The bromine atom also contributes to its reactivity, allowing for various substitution and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonic acid
- 4-Fluorobenzenesulfonic acid
- 4-Iodobenzenesulfonic acid
Uniqueness
4-Bromobenzenesulfonic acid hydrate is unique due to the presence of both bromine and sulfonic acid groups, which provide distinct reactivity and functional properties. Compared to its analogs, the bromine atom offers different reactivity patterns, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
4-bromobenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULXEZFSDUIRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-93-5 |
Source
|
Record name | 4-Bromobenzenesulfonic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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